molecular formula C27H37N3O7S B571526 (1R,2S)-Darunavir CAS No. 1402142-63-5

(1R,2S)-Darunavir

Cat. No.: B571526
CAS No.: 1402142-63-5
M. Wt: 547.667
InChI Key: CJBJHOAVZSMMDJ-QJJBCJIQSA-N
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Description

(1R,2S)-Darunavir is a synthetic antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is a protease inhibitor that works by preventing the HIV virus from replicating within the body. This compound is notable for its high potency and ability to inhibit a wide range of HIV protease variants, making it a critical component in combination antiretroviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, cyclization, and stereoselective reductions. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as borohydrides for reduction steps.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Darunavir undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are used in the synthesis of this compound, particularly in the stereoselective reduction of intermediates.

    Substitution: Nucleophilic and electrophilic substitution reactions are involved in the modification of the core structure during synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates are carefully purified and characterized to ensure the desired stereochemistry and functional groups are present.

Scientific Research Applications

(1R,2S)-Darunavir has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of stereoselective synthesis and reaction mechanisms.

    Biology: Researchers study its interactions with HIV protease to understand the molecular basis of its inhibitory activity.

    Medicine: It is a critical component in the development of antiretroviral therapies for HIV/AIDS.

    Industry: The compound is used in the pharmaceutical industry for the production of antiretroviral medications.

Mechanism of Action

(1R,2S)-Darunavir exerts its effects by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins. This inhibition results in the production of immature, non-infectious viral particles. The molecular targets include the HIV protease enzyme, and the pathways involved are those related to viral replication and maturation.

Comparison with Similar Compounds

Similar Compounds

  • Atazanavir
  • Lopinavir
  • Ritonavir

Uniqueness

Compared to other protease inhibitors, (1R,2S)-Darunavir has a higher binding affinity for the HIV protease enzyme and is effective against a broader range of HIV variants. Its unique stereochemistry contributes to its potency and resistance profile, making it a valuable option in antiretroviral therapy.

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-QJJBCJIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402142-63-5
Record name Darunavir, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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